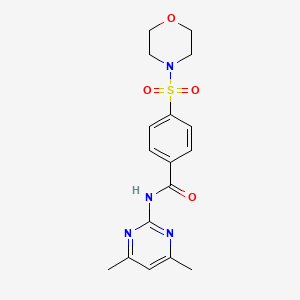

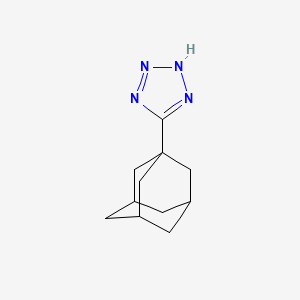

![molecular formula C23H23N5O2S B2578992 N1-(4-Ethylphenyl)-N2-(2-(2-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamid CAS No. 894031-24-4](/img/structure/B2578992.png)

N1-(4-Ethylphenyl)-N2-(2-(2-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

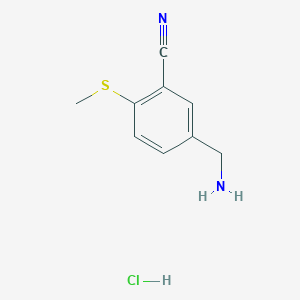

N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.

BenchChem offers high-quality N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

Die Struktur der Verbindung ähnelt einer Reihe neuartiger Thiazolo-[3,2-b][1,2,4]triazol-6-one, die synthetisiert und auf ihre Antitumoraktivität untersucht wurden . Einige Verbindungen dieser Reihe haben hervorragende Antikrebs-Eigenschaften gezeigt .

Analgetische Aktivitäten

Thiazolo[3,2-b][1,2,4]triazol-6-one, die eine ähnliche Struktur wie die Verbindung aufweisen, wurden synthetisiert und auf ihre analgetische Aktivität untersucht . Die beste Verbindung dieser Reihe erwies sich als 2,4-mal potenter als Mefenaminsäure, ein gängiges Schmerzmittel .

Entzündungshemmende Anwendungen

Die gleiche Reihe von Thiazolo[3,2-b][1,2,4]triazol-6-onen wurde auch auf ihre entzündungshemmenden Aktivitäten untersucht . Die meisten von ihnen zeigten eine vergleichbare oder bessere entzündungshemmende Aktivität im Vergleich zu Mefenaminsäure und Indometacin .

Antimikrobielle Anwendungen

Verbindungen mit einer ähnlichen Struktur wie die Verbindung haben gute antimikrobielle Aktivitäten gegen Test-Mikroorganismen gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden könnte.

Enzyminhibitor

Triazolothiadiazin, ein hybrider Kern, der durch die Fusion zweier pharmazeutisch aktiver Einheiten, Triazol und Thiadiazin, gebildet wird, soll enzymhemmende Aktivitäten aufweisen . Aufgrund der strukturellen Ähnlichkeit könnte die Verbindung möglicherweise als Enzyminhibitor wirken.

Antioxidative Anwendungen

Triazolothiadiazinderivate sollen antioxidative Aktivitäten aufweisen . Die Verbindung könnte aufgrund ihrer strukturellen Ähnlichkeit möglicherweise bei der Entwicklung neuer Antioxidantien eingesetzt werden.

Wirkmechanismus

Target of action

Compounds containing 1,2,4-triazole and thiazole moieties are known to have a wide range of biological activities . They can interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .

Mode of action

The mode of action of these compounds often involves interactions with their targets through hydrogen bonding and dipole interactions . The presence of nitrogen and sulfur atoms in the triazole and thiazole rings, respectively, can contribute to these interactions .

Biochemical pathways

These compounds can affect various biochemical pathways, depending on their specific targets. For example, some 1,2,4-triazole and thiazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities, suggesting that they can interfere with the biochemical pathways related to these processes .

Pharmacokinetics

The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structures. The presence of heterocyclic rings like triazole and thiazole can enhance their bioavailability .

Result of action

The result of the action of these compounds can include the inhibition of the growth of microbes or cancer cells, reduction of inflammation, neutralization of free radicals, and relief of pain, among others .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the acidity or alkalinity of the environment can affect the protonation state of the nitrogen atoms in the triazole and thiazole rings, which can in turn influence their interactions with their targets .

Biochemische Analyse

Biochemical Properties

N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells by neutralizing reactive oxygen species. Additionally, the compound interacts with proteins involved in cell signaling pathways, such as protein kinase C, influencing cellular responses to external stimuli .

Cellular Effects

N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. In normal cells, the compound enhances cellular metabolism by increasing the activity of enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative stress. It also acts as an inhibitor of protein kinase C, preventing the phosphorylation of target proteins and modulating cell signaling pathways. Furthermore, the compound influences gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in reducing oxidative stress and inducing apoptosis in cancer cells. Prolonged exposure to the compound may lead to adaptive responses in cells, resulting in reduced sensitivity to its effects .

Dosage Effects in Animal Models

The effects of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and enhancing cellular metabolism. At higher doses, the compound may induce toxic effects, including liver and kidney damage. Threshold effects have been observed, with a specific dosage range providing optimal therapeutic benefits without significant adverse effects .

Metabolic Pathways

N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted through the urine. It also interacts with cofactors, such as NADH and FADH2, influencing metabolic flux and the levels of metabolites involved in energy production. The compound’s effects on metabolic pathways contribute to its overall biochemical activity and therapeutic potential .

Transport and Distribution

Within cells and tissues, N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and mitochondria. Its localization within cells influences its activity and function, with higher concentrations observed in regions with increased metabolic activity .

Subcellular Localization

The subcellular localization of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress responses and energy production. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments within the cell, enhancing its efficacy in modulating cellular processes .

Eigenschaften

IUPAC Name |

N'-(4-ethylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-3-16-6-10-18(11-7-16)25-22(30)21(29)24-13-12-19-14-31-23-26-20(27-28(19)23)17-8-4-15(2)5-9-17/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTCEJQDEKIJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

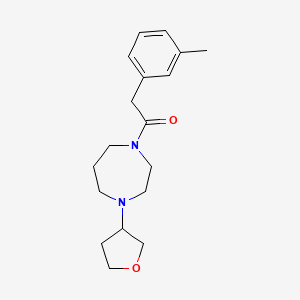

![N-(4-ethoxyphenyl)-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2578913.png)

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2578924.png)

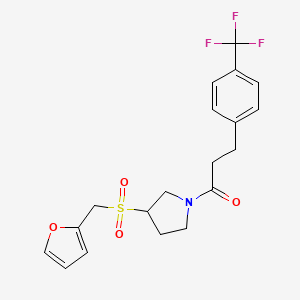

![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2578928.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)